molecular formula C24H26FN3O4S B2941808 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isobutyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946237-56-5

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isobutyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2941808
CAS RN: 946237-56-5
M. Wt: 471.55
InChI Key: ZKHHCFIICWBJFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The quinazoline core is planar due to the conjugation of the pi electrons in the aromatic rings. The fluorophenyl, thioether, isobutyl, and methoxyethyl groups would be arranged around this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the thioether group could participate in oxidation and alkylation reactions . The exact reactions would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has demonstrated that derivatives of fluoroquinolone and quinazolinone, which share structural similarities with the compound , exhibit significant antimicrobial and antibacterial activities. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones has been explored for their antifungal and antibacterial properties, highlighting a methodological approach that could be relevant for studying the compound of interest (Patel & Patel, 2010). Additionally, quinolones containing heterocyclic substituents have shown greater in vitro antibacterial activity against Gram-positive organisms, suggesting a potential area of application for the compound (Cooper, Klock, Chu, & Fernandes, 1990).

Antifungal Applications

Compounds incorporating 4-thiazolidinone and quinazolinone motifs have been identified as potential antimicrobial agents with significant in vitro activity against a range of fungi, indicating another possible research application for the compound (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. Many drugs work by binding to proteins and modulating their activity. The specific mechanism of action would depend on the compound’s structure and the nature of its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications of this compound could be explored in various fields, including medicinal chemistry and material science. Its structure suggests potential biological activity, which could be investigated through in vitro and in vivo studies .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4S/c1-15(2)13-28-23(31)19-9-6-17(22(30)26-10-11-32-3)12-20(19)27-24(28)33-14-21(29)16-4-7-18(25)8-5-16/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHHCFIICWBJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isobutyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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